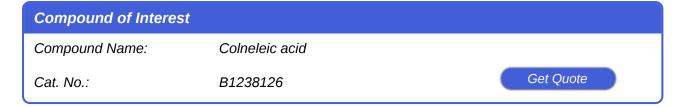




Application Notes & Protocols: Stable Isotope Labeling of Colneleic Acid for Metabolic Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

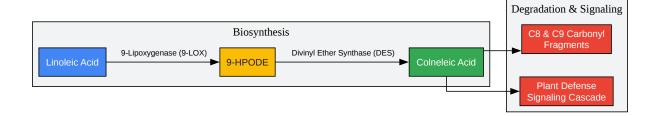
Colneleic acid is a divinyl ether fatty acid produced in plants from linoleic acid via the lipoxygenase (LOX) pathway.[1] It is recognized for its role in plant defense mechanisms against pathogens.[2][3] Understanding the metabolic fate and signaling pathways of **colneleic acid** is crucial for elucidating its biological functions and exploring its potential as a bioactive compound. Stable isotope labeling is a powerful technique for tracing the metabolism of molecules in complex biological systems. By introducing atoms with heavier isotopes (e.g., ¹³C or ²H) into the structure of **colneleic acid**, researchers can track its conversion into various downstream metabolites using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the generation of stable isotope-labeled **colneleic acid** and its use in metabolic studies.

Metabolic Pathway of Colneleic Acid

Colneleic acid is synthesized from linoleic acid in a two-step enzymatic process. First, 9-lipoxygenase (9-LOX) converts linoleic acid into 9-hydroperoxyoctadecadienoic acid (9-HPODE). Subsequently, divinyl ether synthase (DES) catalyzes the transformation of 9-HPODE into colneleic acid.[1] Once formed, colneleic acid can be further metabolized. Studies have shown that it can be degraded into C8 and C9 carbonyl fragments.[4][5] It is also implicated in plant defense signaling, potentially triggering downstream pathways.[2]





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Caption: Metabolic pathway of colneleic acid synthesis and degradation.

Protocols

Protocol 1: Enzymatic Synthesis of ¹³C-Labeled Colneleic Acid

This protocol describes the in-vitro enzymatic synthesis of uniformly ¹³C-labeled **colneleic acid** ([U-¹³C]-**Colneleic Acid**) from commercially available [U-¹³C]-Linoleic Acid. The procedure involves a two-step reaction using soybean 9-lipoxygenase and a recombinant or purified divinyl ether synthase.

Materials:

- [U-¹³C]-Linoleic Acid (≥98% isotopic purity)
- Soybean 9-Lipoxygenase (LOX)
- Recombinant or purified Divinyl Ether Synthase (DES) from a suitable plant source (e.g., potato, tomato)
- Sodium borate buffer (0.1 M, pH 7.0 and pH 9.0)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)



- · Diethyl ether
- Solid Phase Extraction (SPE) cartridges (C18)
- Methanol
- Nitrogen gas stream

Procedure:

Step 1: Synthesis of [U-13C]-9-Hydroperoxyoctadecadienoic Acid (9-HPODE)

- Dissolve 10 mg of [U-¹³C]-Linoleic Acid in 100 μL of ethanol.
- Add the solution to 50 mL of 0.1 M sodium borate buffer (pH 9.0).
- Initiate the reaction by adding 1 mg of soybean 9-lipoxygenase.
- Incubate at room temperature for 30 minutes with gentle stirring.
- Stop the reaction by acidifying the mixture to pH 4.0 with 1 M HCl.
- Extract the [U-13C]-9-HPODE three times with equal volumes of diethyl ether.
- Pool the organic phases and dry under a stream of nitrogen.

Step 2: Synthesis of [U-13C]-Colneleic Acid

- Resuspend the dried [U-13C]-9-HPODE in 20 mL of 0.1 M sodium borate buffer (pH 7.0).
- Add a sufficient amount of purified divinyl ether synthase to the solution.
- Incubate for 1 hour at room temperature.
- Acidify the reaction mixture to pH 4.0 with 1 M HCl.
- Extract the [U-13C]-Colneleic Acid using C18 SPE cartridges.
 - Condition the cartridge with methanol followed by water.



- Load the acidified reaction mixture.
- Wash with water to remove salts.
- Elute the labeled **colneleic acid** with methanol.
- Dry the eluted fraction under a nitrogen stream.
- Store the purified [U-13C]-Colneleic Acid at -80°C.

Protocol 2: Metabolic Labeling and Sample Preparation

This protocol outlines the procedure for labeling a plant cell culture with [U-13C]-**Colneleic Acid** and preparing samples for LC-MS/MS analysis.

Materials:

- Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2 cells)
- · Appropriate cell culture medium
- [U-13C]-Colneleic Acid stock solution (in ethanol)
- · Liquid nitrogen
- Methanol
- Chloroform
- 0.9% NaCl solution
- Centrifuge

Procedure:

- Grow plant cell cultures to the mid-log phase.
- Add [U- 13 C]-Colneleic Acid to the culture medium to a final concentration of 10 μ M.



- Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
- Harvest the cells by centrifugation.
- Wash the cell pellet with fresh medium and then with 0.9% NaCl solution.
- Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.
- For lipid extraction, resuspend the cell pellet in 1 mL of ice-cold methanol.
- Add 2 mL of ice-cold chloroform and vortex thoroughly.
- Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex again.
- Centrifuge at 3,000 x g for 10 minutes to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

Protocol 3: LC-MS/MS Analysis for Labeled Metabolites

This protocol provides a general framework for the analysis of ¹³C-labeled **colneleic acid** and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)



- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.1% formic acid
- Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

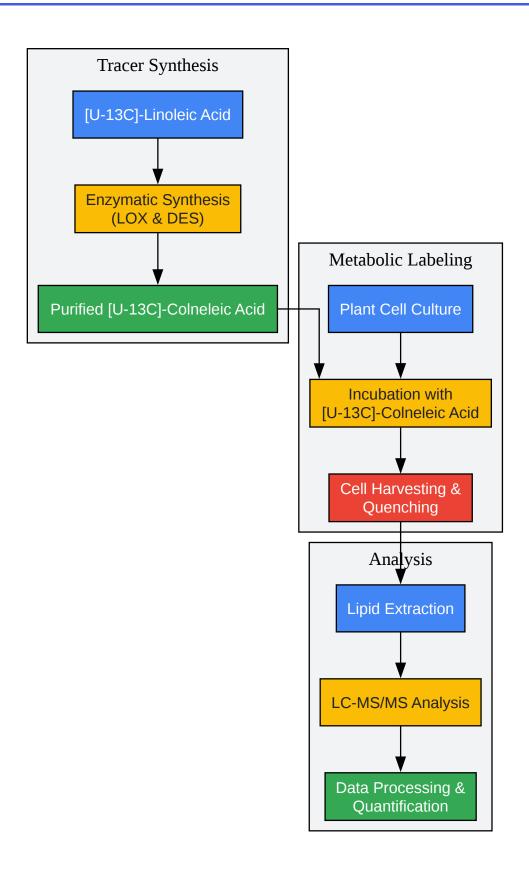
MS/MS Conditions (Example):

- Ionization Mode: Negative ESI
- Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS2
- MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled colneleic acid and its expected metabolites must be determined empirically. For [U-¹³C₁₈]-Colneleic acid, the precursor ion will be shifted by +18 m/z compared to the unlabeled compound.

Experimental Workflow

The overall workflow for a stable isotope labeling study of **colneleic acid** metabolism is depicted below.





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Caption: Experimental workflow for metabolic studies of colneleic acid.



Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner. Below are example tables illustrating how to summarize results from a hypothetical experiment tracking the metabolism of [U-13C]-Colneleic Acid in plant cells over time.

Table 1: Isotopic Enrichment of Colneleic Acid and its Metabolites

Time (hours)	[U- ¹³ C]-Colneleic Acid (Relative Abundance)	[U- ¹³ C]-Metabolite A (Relative Abundance)	[U- ¹³ C]-Metabolite B (Relative Abundance)
0	1.00 ± 0.05	0.00 ± 0.00	0.00 ± 0.00
1	0.85 ± 0.07	0.12 ± 0.02	0.03 ± 0.01
4	0.62 ± 0.06	0.28 ± 0.04	0.10 ± 0.02
12	0.35 ± 0.04	0.45 ± 0.05	0.20 ± 0.03
24	0.15 ± 0.03	0.55 ± 0.06	0.30 ± 0.04

Table 2: Calculated Metabolic Fluxes

Metabolic Conversion	Flux Rate (nmol/g FW/h)	
Colneleic Acid -> Metabolite A	2.5 ± 0.3	
Colneleic Acid -> Metabolite B	0.8 ± 0.1	
Metabolite A -> Downstream Products	1.2 ± 0.2	

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The protocols and guidelines presented here provide a framework for researchers to utilize stable isotope labeling to investigate the metabolic fate and signaling roles of **colneleic acid**.



The enzymatic synthesis of labeled **colneleic acid**, coupled with advanced mass spectrometry techniques, will enable a deeper understanding of the complex biology of this important plant-derived lipid.

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